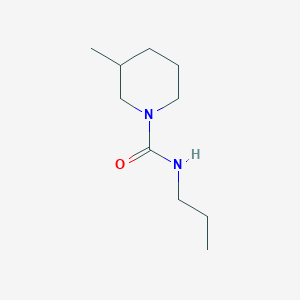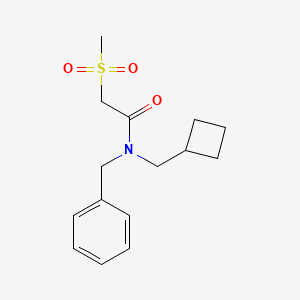![molecular formula C16H20N2O B5292403 N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide, commonly known as MNEMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in biomedical research. MNEMG is a derivative of glycine and is structurally similar to the neurotransmitter glycine. The compound has been shown to have promising effects in various research applications, including neuropharmacology, neurochemistry, and neurophysiology.
作用机制
MNEMG acts as a positive allosteric modulator of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. The compound enhances the activity of glycine receptors by increasing the affinity of the receptor for glycine, thereby increasing the amplitude and duration of inhibitory postsynaptic currents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNEMG have been extensively studied. The compound has been shown to enhance the activity of glycine receptors, leading to increased inhibitory neurotransmission in the central nervous system. MNEMG has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy.
实验室实验的优点和局限性
MNEMG has several advantages as a research tool. The compound is highly selective for glycine receptors, making it a useful tool for studying the role of these receptors in synaptic transmission. MNEMG is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, MNEMG has some limitations as a research tool. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. MNEMG also has a relatively low potency, which can limit its effectiveness in some research applications.
未来方向
There are several future directions for research on MNEMG. One area of research is the development of more potent MNEMG derivatives that can be used in a wider range of research applications. Another area of research is the investigation of the long-term effects of MNEMG on synaptic transmission and neuronal function. Finally, MNEMG could be investigated as a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
MNEMG is a promising research tool that has potential applications in neuropharmacology, neurochemistry, and neurophysiology. The compound acts as a positive allosteric modulator of glycine receptors, leading to increased inhibitory neurotransmission in the central nervous system. MNEMG has several advantages as a research tool, including its selectivity for glycine receptors and relative ease of synthesis. However, the compound also has some limitations, including its short half-life and relatively low potency. Future research on MNEMG could lead to the development of more potent derivatives and the investigation of its potential therapeutic applications.
合成方法
MNEMG is synthesized through a multi-step process that involves the reaction of glycine with 1-naphthyl ethyl bromide, followed by N-methylation and subsequent purification. The synthesis of MNEMG is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
MNEMG has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have promising effects in neuropharmacology, neurochemistry, and neurophysiology. MNEMG has been used to study the modulation of glycine receptors, which are involved in the regulation of synaptic transmission in the central nervous system. The compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and schizophrenia.
属性
IUPAC Name |
2-(methylamino)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,18-15(19)11-17-3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,17H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZXWABYIHULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)